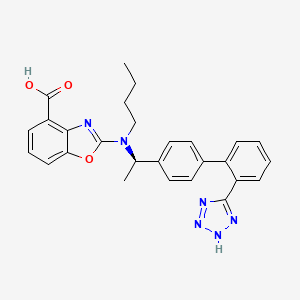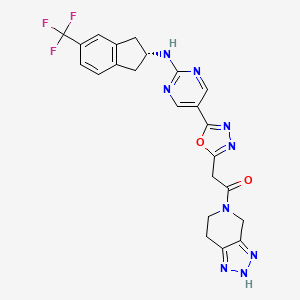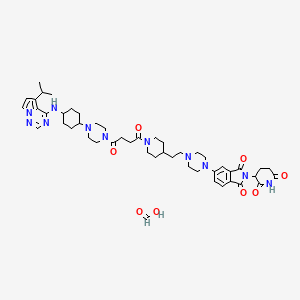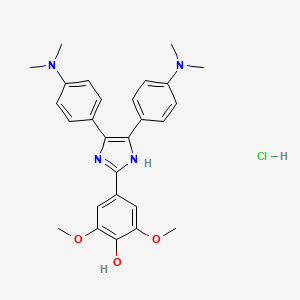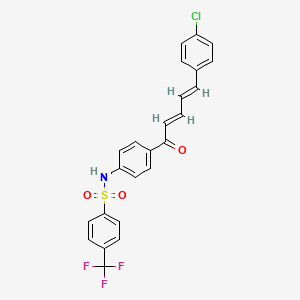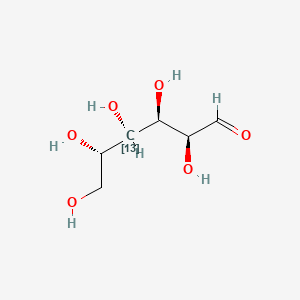
L-Galactose-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Galactose-13C-1 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of L-Galactose. This labeling allows researchers to trace and study the metabolic pathways and biochemical processes involving galactose. L-Galactose itself is a monosaccharide found in milk and sugar beets and is a C-4 epimer of glucose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Galactose-13C-1 can be synthesized by incorporating the carbon-13 isotope into L-Galactose. This process typically involves the use of carbon-13 labeled precursors in the synthesis of L-Galactose. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of stable heavy isotopes of hydrogen, carbon, and other elements .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using carbon-13 labeled precursors. The production process is carefully controlled to ensure the purity and stability of the labeled compound. The compound is then purified and packaged for use in scientific research .
Análisis De Reacciones Químicas
Types of Reactions: L-Galactose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving galactose.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the specific reaction being studied. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents such as sodium borohydride .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction being studied. For example, oxidation reactions may produce galactonic acid, while reduction reactions may produce galactitol .
Aplicaciones Científicas De Investigación
L-Galactose-13C-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer to study metabolic pathways and biochemical processes. In biology, it is used to study the biosynthesis and functions of human milk oligosaccharides. In medicine, it is used in diagnostic tests to evaluate liver function and assess liver disease. In industry, it is used in the development of stable isotope-labeled compounds for drug development and other applications .
Mecanismo De Acción
The mechanism of action of L-Galactose-13C-1 involves its incorporation into metabolic pathways and biochemical processes involving galactose. The carbon-13 isotope allows researchers to trace the compound’s movement and interactions within these pathways. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with galactose .
Comparación Con Compuestos Similares
L-Galactose-13C-1 is unique in its incorporation of the carbon-13 isotope at the first carbon position of L-Galactose. Similar compounds include other isotope-labeled sugars such as glucose-13C-1 and fructose-13C-1. These compounds are also used as tracers in metabolic studies, but they differ in their specific labeling positions and the metabolic pathways they are used to study .
List of Similar Compounds:- Glucose-13C-1
- Fructose-13C-1
- Lactose-13C-1
- Mannose-13C-1
- Ribose-13C-1
This compound stands out due to its specific labeling and the unique insights it provides into the metabolic processes involving galactose.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1/i6+1 |
Clave InChI |
GZCGUPFRVQAUEE-CCEQULCMSA-N |
SMILES isomérico |
C([C@@H]([13C@H]([C@H]([C@@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)
![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)
![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
